molecular formula C8H12ClF2NO B1490812 2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 2005878-67-9

2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B1490812
CAS No.: 2005878-67-9
M. Wt: 211.64 g/mol
InChI Key: YORDMYDRIJJPCD-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one ( 2090968-36-6) is a chemical reagent with a molecular formula of C 10 H 16 ClF 2 NO and a molecular weight of 239.69 g/mol. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The structure of this compound features a piperidine ring—a privileged scaffold in medicinal chemistry—with a 4,4-difluoro substitution, a modification known to influence the molecule's electronic properties, metabolic stability, and membrane permeability . The reactive 2-chloropropanoyl group provides a handle for further synthetic elaboration, making this compound a valuable bifunctional intermediate. It is particularly useful for constructing novel molecules targeting disease-associated proteins, as the piperidine moiety is frequently found in compounds with diverse biological activities . In research settings, this reagent can be utilized in the exploration of structure-activity relationships (SAR) during the development of bioactive molecules . Its application is supported in areas such as the synthesis of novel heterocyclic compounds, which are often investigated for their potential as enzyme inhibitors or receptor modulators . Researchers can employ this building block to introduce the 4,4-difluoropiperidine fragment into larger, more complex structures, a strategy commonly used in lead optimization programs to fine-tune the physicochemical and pharmacological properties of drug candidates.

Properties

IUPAC Name

2-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO/c1-6(9)7(13)12-4-2-8(10,11)3-5-12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORDMYDRIJJPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known by its CAS number 2005878-67-9, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C8H12ClF2NOC_8H_{12}ClF_2NO with a molecular weight of approximately 211.64 g/mol . This compound is structurally characterized by the presence of a chloro group and a difluoropiperidine moiety, which may contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in regulating cellular processes including cell division and metabolism. For instance, compounds with similar structures have been shown to inhibit Polo-like kinase 4 (PLK4), which plays a significant role in centriole biogenesis and is implicated in cancer progression .

Biological Activities

Research has identified several potential biological activities associated with this compound:

1. Anticancer Properties:

  • Inhibition of PLK4: As noted, PLK4 inhibitors can prevent centriole duplication in cancer cells, leading to reduced proliferation rates in certain cell lines . This suggests that this compound may have therapeutic potential in cancer treatment.

2. Neuropharmacological Effects:

Case Studies and Research Findings

A review of the literature reveals limited direct studies specifically focusing on this compound. However, the following findings from related research provide insights into its potential applications:

Study Findings
Wong et al., 2023Demonstrated that PLK4 inhibition leads to p53 stabilization and cell cycle arrest in cancer cells .
MDPI Study, 2022Investigated similar chemical structures and their ability to stimulate nitric oxide synthesis, indicating possible cardiovascular benefits .
Sigma-Aldrich DataHighlighted the structural similarities with other biologically active compounds, suggesting potential for further pharmacological exploration .

Scientific Research Applications

Drug Development

2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can exhibit antidepressant-like effects in animal models. The piperidine moiety is known for its ability to interact with neurotransmitter systems, making it a valuable scaffold for developing new antidepressants.

Antiviral Agents

The compound has shown promise in the design of antiviral agents. Studies indicate that modifications to the piperidine ring can lead to enhanced activity against viral infections, particularly those caused by RNA viruses.

Case Study: Inhibition of Viral Replication

In vitro studies have reported that certain analogs derived from this compound effectively inhibit viral replication by targeting specific viral enzymes. This highlights its potential as a lead compound for antiviral drug discovery.

Neuropharmacological Studies

The compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological research. Its derivatives are being explored for their effects on cognitive functions and memory enhancement.

Case Study: Cognitive Enhancement

Recent studies have evaluated the cognitive-enhancing properties of compounds related to this compound. Results indicate improvements in memory retention and learning capabilities in rodent models, suggesting potential applications in treating cognitive disorders.

Comparative Data Table

Application AreaCompound DerivativeBiological ActivityReference
Drug DevelopmentAntidepressant AnalogAntidepressant-like effects
Antiviral AgentsModified PiperidineInhibition of viral replication
NeuropharmacologicalCognitive EnhancerImproved memory retention

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one with structurally analogous propan-1-one derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Properties
This compound C₈H₁₁ClF₂NO 218.63 4,4-difluoropiperidine, 2-Cl Likely high lipophilicity; potential enzyme interactions
2-Chloro-1-(4-ethylpiperazin-1-yl)propan-1-one C₉H₁₇ClN₂O 204.70 4-ethylpiperazine, 2-Cl Lower lipophilicity due to ethylpiperazine; used as a synthetic intermediate
2-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one C₈H₁₃F₂N₂O 200.20 4,4-difluoropiperidine, 2-NH₂ Amino group enhances polarity; potential for hydrogen bonding
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one C₁₄H₁₃NO₂ 239.26 Aromatic hydroxyl, pyridyl Genotoxicity concerns (class III threshold); evaluated in food additives
2-Chloro-1-(3-chlorophenyl)propan-1-one C₉H₇Cl₂O 217.06 3-chlorophenyl, 2-Cl High reactivity; requires strict safety protocols

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4,4-difluoropiperidine group in the target compound increases lipophilicity compared to 4-ethylpiperazine (), which may enhance membrane permeability in biological systems .
  • Aromatic substituents (e.g., chlorophenyl or pyridyl groups) reduce solubility in aqueous media but improve binding to hydrophobic enzyme pockets .

Biological Activity :

  • Propan-1-one derivatives with aliphatic amine/heterocyclic substituents (e.g., piperidine/piperazine) are often explored as enzyme modulators. For example, highlights that propan-1-one derivatives are less potent than chalcone analogues but still exhibit significant allosteric modulation of α7 nACh receptors .
  • The 2-chloro group in the target compound may act as a leaving group, facilitating nucleophilic substitution reactions in synthetic pathways .

Preparation Methods

Formation of the Piperidine Core

  • The piperidine ring is synthesized or sourced as a starting material, often through classical methods such as cyclization of appropriate amino alcohols or amines with dihalides.
  • The 4,4-difluoro substitution is introduced either by direct fluorination of the piperidine ring or by employing fluorinated building blocks.

Attachment of the Propanone Side Chain

  • The propanone moiety bearing the chlorine atom at the 2-position is introduced via nucleophilic substitution or acylation reactions.
  • A typical approach involves the reaction of the fluorinated piperidine with 2-chloropropanoyl chloride or an equivalent acid chloride under basic or neutral conditions to form the ketone linkage.
  • Alternatively, reductive amination or alkylation methods can be employed depending on the availability of intermediates.

Purification and Characterization

  • The crude product is purified by standard methods such as recrystallization or chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Reaction Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation Cyclization of amino alcohols or amines Formation of piperidine core
2 Fluorination DAST or similar fluorinating agents Introduction of 4,4-difluoro substituents
3 Acylation/Alkylation 2-Chloropropanoyl chloride, base Formation of this compound
4 Purification Chromatography, recrystallization Pure target compound

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Piperidine derivatives, fluorinating agents, 2-chloropropanoyl chloride
Key Reagents DAST or equivalent fluorinating agents, bases (e.g., triethylamine)
Reaction Conditions Controlled temperature fluorination; acylation under inert atmosphere
Yield Range Variable; optimized fluorination improves yield
Purification Techniques Chromatography, recrystallization
Characterization Methods NMR, MS, elemental analysis

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
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2-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one

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